molecular formula C26H28N4O2S B2874540 N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115370-93-8

N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2874540
CAS No.: 1115370-93-8
M. Wt: 460.6
InChI Key: ZFNZJTMMESCUMA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:

  • 3,4-dimethylphenyl substituent at the acetamide nitrogen.
  • 3-propyl chain and 7-phenyl group on the pyrrolo-pyrimidinone scaffold.
  • Sulfanylacetamide linkage at position 2 of the core.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-5-13-30-25(32)24-23(21(15-29(24)4)19-9-7-6-8-10-19)28-26(30)33-16-22(31)27-20-12-11-17(2)18(3)14-20/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNZJTMMESCUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioacetamide group and the dimethylphenyl substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets could provide insights into new therapeutic approaches for various diseases.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Researchers might study its efficacy, safety, and mechanism of action in treating specific conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a pyrrolo-pyrimidinone core with several analogs, but differences in substituents critically influence properties. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure R1 (Position 3) R2 (Aromatic Substituent) Acetamide/Sulfonamide Group Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone Propyl 3,4-dimethylphenyl Acetamide
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (Compound A) Pyrrolo[3,2-d]pyrimidinone Butyl 3,4-dichlorophenyl Acetamide
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (Compound B) Thieno[2,3-d]pyrimidinone Allyl 2-methylphenyl Acetamide
1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide (Compound C) Pyrrolo[2,3-d]pyrimidine Cyclopropyl Methanesulfonamide group Sulfonamide
Key Observations:

Core Heterocycle: The pyrrolo-pyrimidinone core in the target and Compound A contrasts with the thieno-pyrimidinone in Compound B. Compound C retains a pyrrolo-pyrimidine core but lacks the oxo group, affecting hydrogen-bonding capacity .

Substituent Effects: R1 (Position 3): The propyl chain in the target compound vs. butyl in Compound A introduces steric differences. Longer alkyl chains (e.g., butyl) may enhance lipophilicity but reduce metabolic stability . Aromatic Substituents: The 3,4-dimethylphenyl group (target) vs. 3,4-dichlorophenyl (Compound A) or 2-methylphenyl (Compound B) alters electronic properties.

Linker Groups: Acetamide vs.

NMR Spectral Comparisons

Evidence from NMR studies (e.g., Figure 6 in ) reveals that substituent positioning directly impacts chemical environments. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related compounds show divergent chemical shifts when substituents differ, enabling precise structural elucidation .
  • In the target compound, the 3,4-dimethylphenyl group likely causes upfield/downfield shifts in adjacent protons compared to chloro or furan substituents in analogs.

Research Findings and Data Gaps

  • Available Data : Structural comparisons rely on crystallographic (e.g., SHELX-refined models ) and NMR analyses .
  • Unresolved Questions : Specific pharmacokinetic data (e.g., IC50, logP) for the target compound and analogs are absent in the provided evidence. Further studies are needed to correlate structural features with bioactivity.

Biological Activity

N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Aromatic ring : The 3,4-dimethylphenyl group contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Pyrrolopyrimidine moiety : This structure is often associated with various biological activities, particularly in anticancer and anti-inflammatory contexts.
  • Sulfanyl group : This functional group may enhance the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through specific mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as MEK1/2, leading to reduced cell proliferation in cancer models .
  • Apoptosis Induction : Many pyrrolopyrimidine derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .
  • Anti-inflammatory Effects : Compounds with sulfanyl groups have been linked to anti-inflammatory properties through the modulation of cytokine release and inhibition of NF-kB signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeResultReference
AnticancerCell ProliferationIC50 = 0.3 µM (MV4-11 cells)
ApoptosisFlow CytometryIncreased Annexin V positivity
Anti-inflammatoryELISAReduced TNF-alpha production

Case Studies

  • Anticancer Efficacy : A study screened a library of compounds and identified several pyrrolopyrimidine derivatives that showed significant growth inhibition in multicellular spheroids derived from various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics .
  • Mechanistic Insights : In vitro assays revealed that the compound activates caspase pathways leading to apoptosis in leukemia cells. This was corroborated by Western blot analysis showing increased levels of cleaved caspases and PARP .
  • In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to controls. The pharmacokinetic profile indicated favorable absorption and distribution characteristics that support its potential as a therapeutic agent .

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